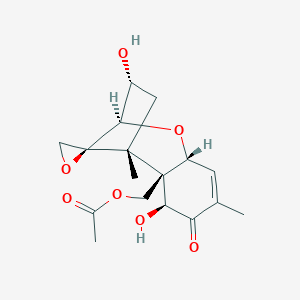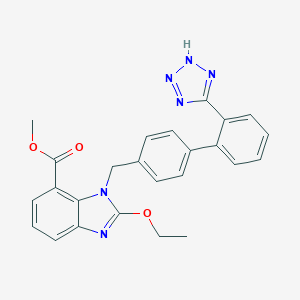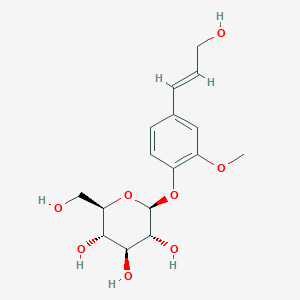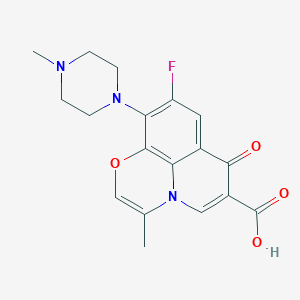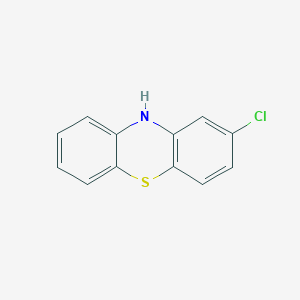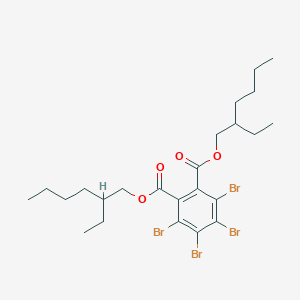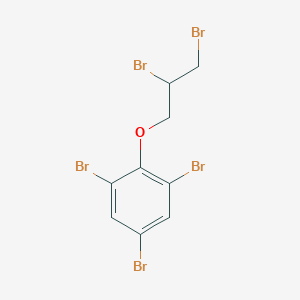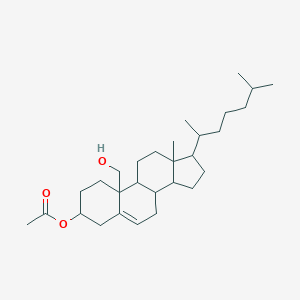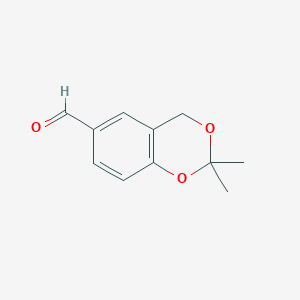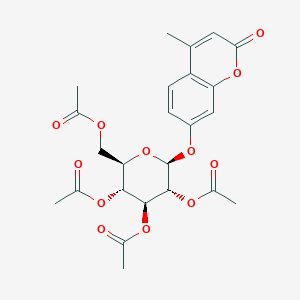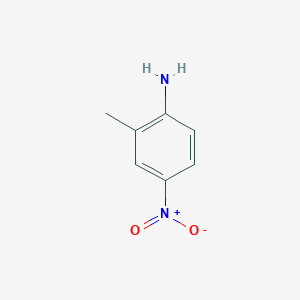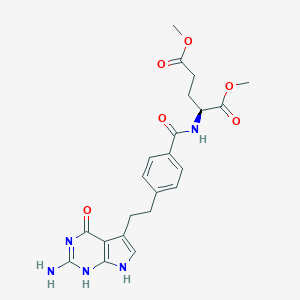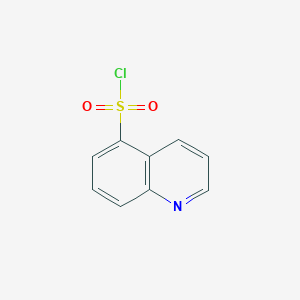
Quinoline-5-sulfonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline-5-sulfonyl derivatives can be achieved through various methods, including copper-catalyzed C-H bond activation. Wu et al. (2013) developed an efficient one-pot protocol for sulfonylating quinoline N-oxides via copper-catalyzed C-H bond activation using aryl sulfonyl chlorides as reagents, achieving up to 91% yields in a chemo- and regioselective manner (Wu et al., 2013). Similarly, Liang et al. (2015) described a copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, exclusively targeting the C5-H position on the quinoline rings (Liang et al., 2015).
Molecular Structure Analysis
The molecular structure of quinoline-5-sulfonyl chloride and its derivatives plays a crucial role in their reactivity and the types of chemical reactions they undergo. The structure is characterized by the presence of the sulfonyl group attached to the quinoline nucleus, which significantly impacts its electronic properties and reactivity patterns.
Chemical Reactions and Properties
Quinoline-5-sulfonyl chloride participates in various chemical reactions, including sulfonylation, which can lead to the formation of sulfonamides, sulfones, and sulfonyl fluorides. Patel et al. (2022) reported the synthesis of quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives, highlighting the versatility of quinoline-5-sulfonyl chloride in forming different sulfonated products (Patel et al., 2022).
Physical Properties Analysis
The physical properties of quinoline-5-sulfonyl chloride, such as solubility, melting point, and boiling point, are essential for its handling and application in chemical syntheses. These properties are influenced by its molecular structure and the presence of the sulfonyl group.
Chemical Properties Analysis
Quinoline-5-sulfonyl chloride's chemical properties, including its reactivity with various nucleophiles, electrophiles, and its participation in coupling reactions, are pivotal in its application in organic synthesis. Bao et al. (2019) developed a method for constructing sulfonylated quinolines via coupling of haloquinolines and sulfonyl chlorides in water, demonstrating its reactivity and functional group tolerance (Bao et al., 2019).
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Quinoline-sulfonyl moieties, such as 8-quinoline-sulfonyl chloride, have been utilized in the synthesis of sulfonamide carbonic anhydrase inhibitors. These derivatives have shown significant inhibition against different isozymes of carbonic anhydrase, particularly CA II, which plays a critical role in aqueous humor secretion in the eye. Some derivatives exhibited strong intraocular pressure-lowering effects when applied topically, indicating their potential in treating conditions like glaucoma (Borrás et al., 1999).
Pharmacological Activities of Quinoxaline Sulfonamides
Quinoxaline sulfonamide derivatives, closely related to quinoline sulfonamides, exhibit a broad range of pharmacological activities including antibacterial, antifungal, antitumor, and anticancer actions. The incorporation of sulfonamide groups into quinoxaline structures enhances their therapeutic potential, making these hybrids promising lead compounds for various medical applications (Irfan et al., 2021).
Development of Procognitive Agents
Quinoline-based compounds have been explored for their potential application in treating cognitive disorders associated with Alzheimer's disease. Novel classes of 5-HT6 receptor antagonists based on the 1H-pyrrolo[3,2-c]quinoline core have been synthesized and characterized, showing promising procognitive properties and suggesting the quinoline framework's suitability for developing therapeutic agents targeting cognitive decline (Grychowska et al., 2016).
Green Chemistry in Quinoline Synthesis
Efforts have been made to design greener, non-toxic, and environmentally friendly methods for synthesizing quinoline scaffolds. This approach is driven by the need to eliminate the use of hazardous chemicals and solvents in the conventional synthesis of quinolines, which possess a vast number of biological activities (Nainwal et al., 2019).
Corrosion Inhibition
Quinoline derivatives are widely recognized for their anticorrosive properties. They effectively form stable chelating complexes with metallic surfaces, protecting them against corrosion. This application is particularly relevant in industrial settings where corrosion leads to significant material degradation and economic losses (Verma et al., 2020).
Safety And Hazards
Orientations Futures
Quinoline and its derivatives have gained considerable importance due to their versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in drug discovery and have been extensively applied as antimicrobial, anticancer, antimalarial, and anti-inflammatory agents . Therefore, the study and development of Quinoline-5-sulfonyl Chloride and similar compounds will continue to be an active and growing area of interest both in academia and industry.
Propriétés
IUPAC Name |
quinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBMUOLGIDEIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588494 | |
| Record name | Quinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-5-sulfonyl chloride | |
CAS RN |
102878-84-2 | |
| Record name | 5-Quinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102878-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



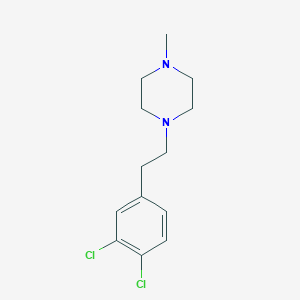
![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)
